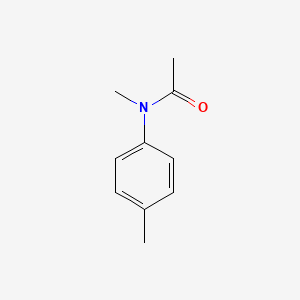

N-Methyl-N-(4-methylphenyl)acetamide

Description

Contextualizing N-Methyl-N-(4-methylphenyl)acetamide within the Broader Acetamide (B32628) Class

This compound, a distinct chemical entity, belongs to the extensive class of organic compounds known as acetamides. Acetamides are characterized by the presence of a carbonyl group single-bonded to a nitrogen atom and a methyl group. Their general structure is R-NH-CO-CH₃, where 'R' can be a hydrogen atom, an alkyl, or an aryl group. These compounds are of significant interest in both industrial and academic research.

The reactivity and properties of acetamides are largely dictated by the nature of the substituent on the nitrogen atom. In the case of this compound, the nitrogen is disubstituted with both a methyl group and a 4-methylphenyl (p-tolyl) group. This specific substitution pattern influences its steric and electronic properties, distinguishing it from simpler acetamides like N-methylacetamide or N-phenylacetamide. nist.gov The presence of the p-tolyl group, an aromatic ring with a methyl substituent, introduces potential for various chemical transformations and imparts specific physical characteristics to the molecule.

Acetamides, as a class, are recognized for their diverse applications, ranging from their use as precursors in the synthesis of pharmaceuticals and agrochemicals to their role as versatile intermediates in organic synthesis. nih.govnih.gov They are known to participate in a variety of chemical reactions, including hydrolysis, reduction, and rearrangements. The study of specific substituted acetamides like this compound allows for a deeper understanding of how structural modifications within this class impact their chemical behavior and potential utility.

Historical Perspectives and Evolution of N-Substituted Phenylacetamide Derivative Research

The investigation of N-substituted phenylacetamide derivatives has a rich history rooted in the late 19th century with the discovery of the analgesic and antipyretic properties of acetanilide (B955) (N-phenylacetamide). digitellinc.com Acetanilide, a product of the coal tar industry, was accidentally found to have fever-reducing properties in 1886 and was subsequently marketed as a drug. digitellinc.com This discovery marked a significant milestone, demonstrating that synthetic organic compounds could possess valuable therapeutic effects.

However, the use of acetanilide was associated with toxicity, which spurred further research into structurally related compounds with improved safety profiles. digitellinc.com This led to the development of phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide) in 1887, which was a safer alternative at the time. digitellinc.com The journey from acetanilide to phenacetin and eventually to its metabolite, paracetamol (N-(4-hydroxyphenyl)acetamide), which is still widely used today, illustrates the evolution of research in this area. openaccessjournals.com This historical progression highlights a central theme in medicinal chemistry: the iterative process of modifying a lead compound to enhance efficacy and reduce adverse effects.

The focus of early research was primarily on the biological activities of these molecules. Over time, the scope of investigation broadened to include a deeper understanding of their chemical synthesis, reaction mechanisms, and physical properties. The development of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has enabled more detailed characterization of these compounds. rsc.orgimist.ma Modern research on N-substituted phenylacetamide derivatives, including this compound, builds upon this historical foundation, exploring new synthetic methodologies and potential applications in areas beyond medicine, such as materials science and catalysis. researchgate.net

Academic Significance of this compound and Structurally Related Analogues

The academic significance of this compound and its analogues lies in their utility as model compounds for studying fundamental chemical principles and as building blocks for more complex molecular architectures. The N-aryl acetamide motif is a common feature in many biologically active molecules, and understanding the properties of simpler analogues provides valuable insights for drug design and development. nih.govmalariaworld.org

Research on this compound and related compounds contributes to several key areas of chemistry:

Synthetic Methodology: The synthesis of N-methylated amides is an important transformation in organic chemistry. rsc.org Developing efficient and selective methods for the N-methylation of N-aryl acetamides is an active area of research. Studies often focus on the use of various catalysts and methylating agents to achieve high yields and purity. rsc.org

Spectroscopic Analysis: The characterization of these molecules using techniques like 1H NMR, 13C NMR, and mass spectrometry provides a platform for understanding structure-property relationships. rsc.org The spectral data of this compound serves as a reference for the identification and characterization of new, more complex derivatives.

Conformational Analysis: The presence of substituents on the nitrogen and the aromatic ring influences the rotational barriers and conformational preferences of the molecule. researchgate.netnih.gov Computational and experimental studies on these aspects provide a deeper understanding of the three-dimensional structures of N-aryl acetamides, which can be crucial for their interaction with biological targets.

Reaction Mechanisms: The study of reactions involving this compound, such as rearrangements or substitutions, helps to elucidate the underlying mechanisms of these transformations. This knowledge is fundamental to the broader field of organic chemistry. nih.gov

The investigation of structurally related analogues, where the methyl groups on the nitrogen or the phenyl ring are replaced with other functional groups, allows for a systematic exploration of how subtle structural changes can lead to significant differences in reactivity and biological activity. nih.govresearchgate.net

Overview of Key Research Avenues and Methodological Approaches

Current research on this compound and its analogues is pursued through several key avenues, employing a range of modern chemical methodologies:

Synthesis and Derivatization: A primary focus of research is the development of novel and efficient synthetic routes to this compound and its derivatives. This includes the exploration of various catalytic systems, such as copper-catalyzed N-arylation reactions, and the use of different starting materials and reaction conditions. rsc.orgresearchgate.net The synthesis of a library of related compounds with diverse substituents is often a goal, enabling the study of structure-activity relationships. nih.gov

Spectroscopic and Crystallographic Characterization: Detailed structural elucidation is a cornerstone of research in this area. Advanced spectroscopic techniques, including one- and two-dimensional NMR, FT-IR, and high-resolution mass spectrometry, are routinely used to confirm the identity and purity of synthesized compounds. rsc.orgimist.ma In some cases, single-crystal X-ray diffraction is employed to determine the precise three-dimensional structure of these molecules in the solid state. imist.ma

Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly used to complement experimental findings. imist.manih.gov These theoretical studies can provide insights into the electronic structure, conformational preferences, and reaction energetics of this compound and its analogues, helping to rationalize experimental observations and predict the properties of new derivatives.

Biological Evaluation: While this article excludes specific therapeutic applications, a significant portion of academic research on N-aryl acetamides involves the screening of these compounds for various biological activities. nih.govnih.gov This often involves in vitro assays to assess their potential as, for example, enzyme inhibitors or antimicrobial agents.

The combination of these methodological approaches allows for a comprehensive investigation of this compound, from its fundamental chemical properties to its potential for further functionalization and application.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| CAS Number | 612-03-3 |

| Appearance | White solid |

| 1H NMR (400 MHz, CDCl₃) δ (ppm) | 7.21 (d, J = 8.04 Hz, 2H), 7.07 (d, J = 8.16 Hz, 2H), 3.24 (s, 3H), 2.38 (s, 3H), 1.86 (s, 3H) rsc.org |

| 13C NMR (100 MHz, CDCl₃) δ (ppm) | 170.86, 142.16, 137.73, 130.41, 126.92, 37.31, 22.49, 21.18 rsc.org |

| GC-MS (m/z) | 163 rsc.org |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetanilide |

| N-methylacetamide |

| N-phenylacetamide |

| Phenacetin |

| Paracetamol |

| N-Methyl-N-(p-tolyl)acetamide |

| N-(4-ethoxyphenyl)acetamide |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-4-6-10(7-5-8)11(3)9(2)12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYCGFKAPZHNPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278479 | |

| Record name | p-Acetotoluidide, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-03-3 | |

| Record name | p-Acetotoluidide, N-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Acetotoluidide, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Optimization for N Methyl N 4 Methylphenyl Acetamide

Established and Emerging Synthetic Routes to N-Methyl-N-(4-methylphenyl)acetamide

The primary and most established method for the synthesis of this compound involves the N-acetylation of N-methyl-p-toluidine. This reaction is typically carried out using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride.

Step-by-Step Reaction Mechanisms and Detailed Conditions

The classical synthesis of this compound proceeds via the nucleophilic substitution reaction between N-methyl-p-toluidine and an acetylating agent.

Mechanism with Acetic Anhydride:

The reaction begins with the nucleophilic attack of the nitrogen atom of N-methyl-p-toluidine on one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate (B1210297) ion as a leaving group, and subsequent deprotonation of the nitrogen atom to yield the final product, this compound, and acetic acid as a byproduct. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acetic acid formed and drive the reaction to completion.

Detailed Conditions:

The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) or toluene. The temperature is usually maintained between 0°C and room temperature to control the exothermic nature of the reaction. The reaction time can vary from a few hours to overnight, depending on the specific reactants and conditions used.

Mechanism with Acetyl Chloride:

A similar mechanism is observed when acetyl chloride is used as the acetylating agent. The nitrogen of N-methyl-p-toluidine attacks the electrophilic carbonyl carbon of acetyl chloride. This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid produced during the reaction.

Detailed Conditions:

Due to the high reactivity of acetyl chloride, the reaction is often carried out at lower temperatures, typically starting at 0°C. An inert solvent is used, and a base is essential to scavenge the HCl generated.

Comparative Analysis of Synthetic Efficiencies, Yields, and Selectivity

The choice of acetylating agent and reaction conditions significantly impacts the efficiency, yield, and selectivity of the synthesis.

| Acetylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Selectivity |

| Acetic Anhydride | Pyridine | Dichloromethane | 0 - 25 | High | High |

| Acetic Anhydride | Triethylamine | Toluene | 25 - 50 | Good to High | High |

| Acetyl Chloride | Triethylamine | Dichloromethane | 0 | Very High | High |

This table is generated based on general principles of N-acetylation reactions and may not represent specific optimized results for this compound.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to improved efficiency, selectivity, and sustainability. The synthesis of this compound can benefit from various catalytic strategies.

Homogeneous and Heterogeneous Catalysis Investigations

Homogeneous Catalysis:

Lewis acids such as zinc chloride, ferric chloride, and metal triflates can be employed as homogeneous catalysts to activate the acetylating agent, thereby accelerating the rate of N-acetylation. These catalysts enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. However, the separation and recovery of these homogeneous catalysts from the reaction mixture can be challenging.

Heterogeneous Catalysis:

To overcome the drawbacks of homogeneous catalysis, solid acid catalysts have been investigated. These include zeolites, clays, and sulfated zirconia. Heterogeneous catalysts offer the advantages of easy separation from the reaction mixture, reusability, and often milder reaction conditions. For instance, the use of a composite Ni-Fe catalyst derived from the thermal decomposition of Ni-Fe-hydrotalcite has shown high activity in the solvent-free N-acylation of amines with acid chlorides at room temperature researchgate.net. Another approach involves the use of anatase phase TiO2-nanoparticles as a heterogeneous catalyst for the synthesis of acetamides from amines and acetic anhydride or acetic acid under solvent-free conditions researchgate.net.

Biocatalytic Transformations for Acetamide (B32628) Derivatives

The use of enzymes as catalysts (biocatalysis) in organic synthesis is a rapidly growing field, offering high selectivity and environmentally benign reaction conditions. While specific biocatalytic routes for this compound are not extensively documented, the enzymatic synthesis of related N-methylated and N-aryl amides suggests potential avenues for exploration. Enzymes such as lipases and proteases have been shown to catalyze N-acetylation reactions. The development of specific enzymes tailored for the N-acetylation of N-methyl-p-toluidine could provide a highly selective and sustainable route to the target molecule.

Optimization of Reaction Parameters for Scalable Synthesis

For the industrial production of this compound, the optimization of reaction parameters is crucial to ensure high yield, purity, and cost-effectiveness.

Key parameters that require optimization include:

Reactant Molar Ratio: The stoichiometry of N-methyl-p-toluidine to the acetylating agent needs to be carefully controlled to maximize conversion and minimize side reactions.

Catalyst Loading: In catalytic processes, the optimal amount of catalyst must be determined to achieve a high reaction rate without incurring unnecessary costs.

Solvent Selection: The choice of solvent can influence reaction rates, solubility of reactants and products, and ease of product isolation.

Temperature and Reaction Time: These parameters are interdependent and need to be optimized to ensure complete reaction in the shortest possible time while minimizing energy consumption and potential side product formation. For instance, in the synthesis of N-methyl-2-(4-chlorophenoxy) acetamide, a related compound, the yield was optimized by adjusting the reaction temperature to 70 °C and the reaction time to 3 hours researchgate.net.

Work-up and Purification: The procedure for isolating and purifying the product is critical for achieving the desired product quality. This may involve extraction, crystallization, and/or chromatography.

By systematically studying and optimizing these parameters, a robust and scalable process for the synthesis of this compound can be developed, ensuring its availability for various applications in the chemical industry.

Rational Design and Synthesis of this compound Derivatives and Analogues

The rational design of novel molecules built upon the this compound scaffold involves the strategic modification of its core structure to yield derivatives and analogues with tailored chemical properties. This process leverages an understanding of structure-property relationships to guide the synthesis of new compounds. Key areas for modification on the parent scaffold include the N-methyl group, the acetyl moiety, and the p-tolyl aromatic ring.

Synthetic approaches to these derivatives are diverse. For instance, analogues can be created by replacing the N-methyl group with larger, more complex substituents. An example is the synthesis of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide, which can be achieved through reductive amination pathways unh.edu. Another significant strategy involves modifying the acetyl group. The synthesis of 2-chloro-N-p-tolylacetamide, a close analogue, serves as a versatile intermediate. researchgate.net The reactive chlorine atom in this intermediate can be readily displaced by various nucleophiles to introduce new functional groups, such as an azide (B81097) in 2-azido-N-(4-methylphenyl)acetamide, or to build complex heterocyclic systems. researchgate.netnih.gov

Furthermore, the aromatic core of the molecule can be extensively modified. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for this purpose. Starting with a halogenated precursor like N-(2,5-dibromophenyl) acetamide, various arylboronic acids can be coupled to construct elaborate tri-aryl acetamide analogues. mdpi.comdntb.gov.ua More complex derivatives, such as those incorporating thiazole moieties, have been synthesized through multi-step sequences that often involve protection of an aniline (B41778), amide formation, deprotection, conversion to a thiourea, and final condensation with α-halocarbonyl compounds to form the target molecule. nih.gov The Schotten-Baumann reaction is another fundamental method employed for synthesizing N-phenyl-2-(phenyl-amino) acetamide derivatives, which are analogues of the core structure. ijper.org

| Derivative/Analogue Class | Structural Modification | Key Synthetic Strategy | Reference |

|---|---|---|---|

| N-Aryl-N-benzyl Acetamides | Replacement of N-methyl with a substituted benzyl group. | Reductive Amination | unh.edu |

| α-Functionalized N-Aryl Acetamides | Introduction of a substituent (e.g., chloro, azido) on the acetyl group. | Acylation with a functionalized acetyl chloride, followed by nucleophilic substitution. | researchgate.netnih.gov |

| Poly-Aryl Acetamides | Addition of aryl groups to the aromatic ring. | Palladium-catalyzed Suzuki Cross-Coupling | mdpi.comdntb.gov.ua |

| Thiazole-Containing Acetamides | Incorporation of a thiazole heterocycle. | Multi-step synthesis involving thiourea formation and cyclocondensation. | nih.gov |

Regioselective and Stereoselective Synthesis Strategies

Regioselective Synthesis

Regioselectivity in the synthesis of this compound derivatives pertains to controlling the position of substitution, primarily on the aromatic tolyl ring. The scaffold contains two substituents on the benzene (B151609) ring: the N-acetyl-N-methylamino group and the methyl group, positioned para to each other. Both of these groups are activating and ortho-, para-directing for electrophilic aromatic substitution. Since the para position relative to each group is occupied by the other, any further electrophilic substitution is strongly directed to the two equivalent ortho positions relative to the N-acetyl-N-methylamino group (C3 and C5). This inherent directing effect allows for a high degree of regiocontrol in reactions such as nitration, halogenation, or Friedel-Crafts acylation, which would preferentially yield 3-substituted derivatives. The ortho-directing ability of related amide and azetidinyl groups has been explored, confirming the powerful influence of such nitrogen-containing substituents on the regiochemical outcome of aromatic functionalization. acs.org

Stereoselective Synthesis

The parent molecule, this compound, is achiral. Therefore, stereoselective strategies are employed in the synthesis of chiral derivatives. Chirality can be introduced in two primary ways: by creating a stereogenic center within a substituent or by constructing a molecule with axial chirality (atropisomerism).

Atropisomerism can arise in N-aryl amides when rotation around the N-aryl (C–N) bond is restricted, typically by the presence of bulky substituents at the ortho positions of the aromatic ring. nih.gov By introducing large groups at the C3 and/or C5 positions of the tolyl ring in this compound, stable, non-interconverting atropisomers could be generated. The enantioselective synthesis of these axially chiral amides can be achieved using modern catalytic methods, including asymmetric transition-metal catalysis. nih.gov

Alternatively, a stereogenic center can be introduced. For example, asymmetric synthesis of α-aryl amide derivatives, where a chiral center is created on the carbon adjacent to the amide carbonyl, can be accomplished using dual nickel/photoredox catalysis. thieme-connect.com Another powerful and general approach involves the use of chiral auxiliaries. A sulfinyl group, for instance, can be temporarily installed on the nitrogen atom to direct the stereochemical course of a subsequent reaction, after which it can be removed. This strategy has proven effective in the highly diastereoselective synthesis of complex nitrogen-containing molecules like pyrrolidines. acs.org

| Control Type | Objective | Strategy | Example Application |

|---|---|---|---|

| Regioselectivity | Control position of substitution on the aryl ring (e.g., C3/C5). | Leverage the ortho-directing effect of the N-acyl group in electrophilic aromatic substitution. | Halogenation or nitration of the tolyl ring. |

| Stereoselectivity | Create axially chiral atropisomers. | Introduce bulky ortho-substituents and employ asymmetric catalysis to control C-N bond rotation. | Synthesis of non-biaryl atropisomeric amides. nih.gov |

| Stereoselectivity | Create a stereogenic center on a substituent. | Use of chiral auxiliaries (e.g., N-sulfinyl group) or asymmetric catalysis (e.g., dual Ni/photoredox catalysis). | Asymmetric synthesis of α-aryl amides or complex heterocycles. thieme-connect.comacs.org |

Functional Group Interconversions on the this compound Scaffold

Functional group interconversion (FGI) involves the transformation of one functional group into another on an existing molecular scaffold. These transformations are crucial for elaborating the structure of this compound and its derivatives, providing access to a wide range of new analogues without altering the core framework. Key sites for FGI on this scaffold are the aryl methyl group, the acetyl group, and any substituents that may be added to the aromatic ring.

Modifications of the Aryl Methyl Group: The methyl group on the tolyl ring is a versatile handle for FGI. It can undergo free-radical benzylic bromination to introduce a bromine atom, which can then be substituted by a variety of nucleophiles to introduce groups like hydroxyls, amines, or nitriles. Alternatively, the methyl group can be oxidized under controlled conditions to afford the corresponding benzaldehyde or benzoic acid derivatives, significantly altering the electronic properties of the aromatic ring.

Modifications of the Acetyl Group: The acetyl moiety offers several opportunities for FGI. The carbonyl group can be reduced to a secondary alcohol. The α-carbon of the acetyl group can be functionalized, most commonly via α-halogenation. For example, the related compound 2-chloro-N-p-tolylacetamide is a key precursor where the chlorine atom acts as a good leaving group. researchgate.net This allows for nucleophilic substitution reactions to introduce a wide array of functionalities. A prime example is the reaction with sodium azide to yield 2-azido-N-(p-tolyl)acetamide, which can be further transformed, for instance, via click chemistry or reduction to an amine. nih.gov

Modifications of Ring Substituents: Following regioselective functionalization of the aromatic ring (as described in 2.4.1), the newly introduced groups can be transformed. For example, a nitro group introduced at the C3 position can be readily reduced to an amino group. This amine can then be further modified or used in subsequent reactions, such as diazotization followed by Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups.

| Location on Scaffold | Starting Group | Target Group | Typical Reagents/Reaction |

|---|---|---|---|

| Aryl Methyl (C-CH₃) | -CH₃ | -CH₂Br | N-Bromosuccinimide (NBS), light/radical initiator |

| Aryl Methyl (C-CH₃) | -CH₃ | -COOH | KMnO₄ or Na₂Cr₂O₇, heat |

| Acetyl (CO-CH₃) | -COCH₃ | -COCH₂Cl | Acylation with Chloroacetyl chloride |

| Acetyl (α-position) | -COCH₂Cl | -COCH₂N₃ | Sodium azide (NaN₃) nih.gov |

| Acetyl (Carbonyl) | >C=O | >CH(OH) | Sodium borohydride (B1222165) (NaBH₄) |

| Aryl Ring (C3/C5) | -H | -NO₂ | HNO₃, H₂SO₄ |

| Aryl Ring (C3/C5) | -NO₂ | -NH₂ | H₂, Pd/C or Sn, HCl |

Comprehensive Spectroscopic and Structural Characterization of N Methyl N 4 Methylphenyl Acetamide

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable insights into the molecular conformation, packing, and intermolecular interactions of N-Methyl-N-(4-methylphenyl)acetamide.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The initial step in a crystallographic analysis involves the determination of the crystal system, space group, and the dimensions of the unit cell. These parameters define the fundamental symmetry and repeating unit of the crystal lattice.

For the related compound, N-(4-methylphenyl)acetamide , crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the number 233643. nih.gov This data reveals the following parameters:

| Crystallographic Parameter | N-(4-methylphenyl)acetamide |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 11.6779(9) |

| b (Å) | 9.4902(7) |

| c (Å) | 7.4186(6) |

| α (°) | 90 |

| β (°) | 106.515(5) |

| γ (°) | 90 |

| Volume (ų) | 788.4(1) |

| Z | 4 |

This interactive table provides the unit cell parameters for N-(4-methylphenyl)acetamide as an illustrative example.

A similar analysis for this compound would be crucial to understanding its fundamental crystallographic properties.

Detailed Analysis of Intermolecular Interactions (Hydrogen Bonding, Van der Waals, π-π Stacking) and Crystal Packing

A detailed examination of the crystal structure of this compound would elucidate the network of intermolecular forces that govern its solid-state assembly. In the absence of a strong hydrogen bond donor (like the N-H proton in primary or secondary amides), the crystal packing of this compound would likely be dominated by weaker interactions.

These interactions would include:

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the methyl and aromatic C-H groups as donors and the carbonyl oxygen as an acceptor would likely be present, contributing to the stability of the crystal lattice.

π-π Stacking: The presence of the aromatic tolyl group would allow for potential π-π stacking interactions between adjacent molecules, further influencing the crystal packing arrangement.

Analysis of the crystal structure of the related compound, 2-azido-N-(4-methylphenyl)acetamide, reveals the formation of zigzag chains through N—H⋯O hydrogen bonds. iucr.org In the case of this compound, the absence of the N-H donor would preclude such strong interactions, making the weaker C-H···O and π-π interactions the primary drivers of the crystal packing.

Investigation of Polymorphism and Co-crystallization Phenomena

Polymorphism , the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. While general studies on polymorphism in arylamine N-acetyltransferases exist, a specific investigation into the polymorphic behavior of this compound has not been reported in the reviewed literature. nih.govlouisville.edunih.govpharmgkb.org Such a study would involve crystallization experiments under a variety of conditions (e.g., different solvents, temperatures, and cooling rates) to identify and characterize any potential polymorphs.

Co-crystallization , the process of forming a crystalline solid that contains two or more different molecules in a stoichiometric ratio, is a widely used strategy to modify the physicochemical properties of solid materials. nih.gov There are no specific reports on the co-crystallization of this compound. Research in this area could involve screening for suitable co-formers that can interact with the molecule through non-covalent interactions, potentially leading to new solid forms with tailored properties.

Chiroptical Spectroscopic Techniques for Chiral Analogues (if applicable)

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example by modification of the acetyl or methylphenyl groups, chiroptical spectroscopic techniques would be essential for characterizing the stereochemical properties of the resulting enantiomers.

Techniques such as Circular Dichroism (CD) spectroscopy and Vibrational Circular Dichroism (VCD) spectroscopy measure the differential absorption of left and right circularly polarized light. These methods are highly sensitive to the three-dimensional arrangement of atoms and are powerful tools for:

Determining the absolute configuration of chiral molecules.

Studying conformational changes in solution.

Investigating intermolecular interactions involving chiral species.

While general studies on the synthesis and chiroptical properties of other chiral molecules, including some amides, have been published, no such studies have been performed on chiral analogues of this compound. nih.govmetu.edu.trnih.govelectronicsandbooks.comresearchgate.net

Theoretical and Computational Chemistry Studies of N Methyl N 4 Methylphenyl Acetamide

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio Hartree-Fock methods, are fundamental to understanding the electronic nature of molecules. nih.gov These methods provide precise and reliable information regarding a compound's geometry, vibrational frequencies, and electronic properties. nih.gov For molecules of this nature, the hybrid functional B3LYP combined with a split-valence basis set like 6-311++G(d,p) is often employed to balance accuracy and computational efficiency. nih.govnih.gov

The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. nih.gov This optimized structure corresponds to the most stable conformation of the molecule and serves as the basis for all subsequent property calculations. nih.gov The process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for a Related Isomer, N-Methyl-N-(2-methylphenyl)acetamide (Note: Data is based on the crystal structure of the 2-methyl isomer and serves as an illustrative example.) nih.gov

| Parameter | Bond | Value (Å) | Parameter | Bond | Value (°) |

| Bond Length | C=O | ~1.23 | Bond Angle | C-N-C | ~118 |

| Bond Length | C-N (amide) | ~1.35 | Bond Angle | O=C-N | ~121 |

| Bond Length | N-C (phenyl) | ~1.45 | Bond Angle | N-C-C (phenyl) | ~120 |

| Bond Length | N-C (methyl) | ~1.47 | Bond Angle | C-N-C (methyl) | ~120 |

This interactive table presents typical bond lengths and angles for a related acetanilide (B955) structure.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are the primary orbitals involved in chemical reactions. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large gap indicates higher stability. libretexts.org The energies of these orbitals can be used to calculate ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). nih.gov

For a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, DFT calculations at the B3LYP/6-311G(d,p) level yielded a HOMO-LUMO gap of 5.0452 eV, indicating significant stability. nih.gov

Table 2: Illustrative Frontier Orbital Energies and Energy Gap for a Related Acetamide (B32628) Derivative (Note: Data is for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide and serves as an example.) nih.gov

| Parameter | Value (eV) |

| EHOMO | -5.3130 |

| ELUMO | -0.2678 |

| Energy Gap (ΔE) | 5.0452 |

This interactive table shows example frontier orbital energies, which are crucial for assessing a molecule's reactivity.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govuni-muenchen.de The MEP surface is colored according to its electrostatic potential value: regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

For N-Methyl-N-(4-methylphenyl)acetamide, the MEP map is expected to show a significant region of negative electrostatic potential around the carbonyl oxygen atom due to the presence of lone pair electrons and the atom's high electronegativity. nih.govresearchgate.net This site would be the primary center for electrophilic attack. Conversely, positive potential would be observed around the hydrogen atoms of the methyl groups and the aromatic ring, indicating potential sites for nucleophilic interactions. nih.gov

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar Lewis structure elements, such as core electrons, lone pairs, and bonds. uni-muenchen.deusc.edu This method provides a detailed understanding of intramolecular bonding and interactions. researchgate.net

For an amide like this compound, important interactions would include the delocalization of the nitrogen lone pair (nN) into the antibonding orbital of the carbonyl group (πC=O). This n → π interaction is characteristic of the amide resonance and is responsible for the planarity and stability of the amide bond. Other significant interactions would involve delocalization from C-H or C-C bonding orbitals into adjacent antibonding orbitals.

Table 3: Representative Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis for an Amide System (Note: These are typical interactions expected for an amide; specific values for the target compound require calculation.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(N) | π(C=O) | High | Amide Resonance |

| σ(C-H) | σ(C-N) | Moderate | Hyperconjugation |

| π(C=C)ring | π*(C=O) | Moderate | Conjugation |

This interactive table illustrates how NBO analysis quantifies internal electronic interactions, contributing to molecular stability.

Molecular Dynamics Simulations for Conformational Ensembles and Solvent Effects

While quantum chemical calculations provide insight into a static molecular structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and interactions with the surrounding environment, such as a solvent. chemrxiv.org

For a molecule like this compound, MD simulations can explore its conformational landscape, particularly the rotation around the N-phenyl and N-acetyl bonds. Such simulations, often performed using force fields like GROMOS96 in a periodic box of solvent molecules (e.g., water), can reveal the most stable and populated conformations in solution. nih.gov They can also shed light on how solvent molecules interact with the solute, for instance, through hydrogen bonding with the carbonyl oxygen, which can influence the molecule's conformational preferences. researchgate.net Studies on the related N-methyl acetamide (NMA) have used MD to understand its structural and thermodynamic properties in solution, serving as a proxy for the peptide backbone in larger biomolecules. chemrxiv.orgchemrxiv.org

Global and Local Reactivity Descriptors from Conceptual DFT

Conceptual DFT provides a framework to quantify the reactivity of a molecule using a set of global and local descriptors derived from its electronic structure. frontiersin.org These descriptors help in predicting and rationalizing the chemical behavior of the molecule.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (σ): The reciprocal of hardness (σ = 1/η), indicating a higher propensity for reaction.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

Local reactivity descriptors, such as the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. frontiersin.org

Table 4: Illustrative Global Reactivity Descriptors Calculated from Conceptual DFT (Note: Data is for the related compound N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide and serves as an example.) nih.gov

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | 5.3130 |

| Electron Affinity (A) | A ≈ -ELUMO | 0.2678 |

| Electronegativity (χ) | χ = (I+A)/2 | 2.7904 |

| Chemical Hardness (η) | η = (I-A)/2 | 2.5226 |

| Electrophilicity Index (ω) | ω = χ²/(2η) | 1.5433 |

| Chemical Softness (σ) | σ = 1/η | 0.3964 |

This interactive table presents key chemical reactivity descriptors derived from DFT, offering quantitative insights into the molecule's behavior.

Computational Prediction of Spectroscopic Parameters (e.g., IR, Raman, NMR Chemical Shifts)

The vibrational and magnetic resonance properties of this compound can be meticulously predicted using quantum chemical calculations, primarily through Density Functional Theory (DFT). These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic structure's influence on spectroscopic behavior.

Infrared (IR) and Raman Spectroscopy:

Theoretical vibrational frequencies are typically calculated using DFT methods, such as the B3LYP functional, combined with a suitable basis set (e.g., 6-311++G(d,p)). These calculations provide the harmonic frequencies of the fundamental vibrational modes. To improve agreement with experimental data, which is often recorded for the solid or solution phase and is subject to anharmonicity, the calculated frequencies are uniformly scaled.

The resulting data allows for a detailed assignment of the vibrational modes. For this compound, key vibrational modes would include:

C=O Stretching: A strong band in the IR spectrum, typically around 1650-1680 cm⁻¹, characteristic of the amide I band.

Aromatic C-H Stretching: Occurring above 3000 cm⁻¹.

Aliphatic C-H Stretching: From the two methyl groups, appearing just below 3000 cm⁻¹.

C-N Stretching: Vibrations associated with the amide linkage.

Ring Vibrations: Characteristic modes for the para-substituted benzene (B151609) ring.

The Raman spectrum would be complementary, with non-polar bonds often showing stronger signals.

NMR Chemical Shifts:

The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. These calculations, performed on the DFT-optimized geometry, yield theoretical shielding tensors for each nucleus (¹H and ¹³C). The chemical shifts are then determined by referencing these values to a standard, typically Tetramethylsilane (TMS), which is also calculated at the same level of theory. researchgate.net

Predicted chemical shifts for this compound would elucidate the electronic environment of each atom. For instance, the chemical shift of the N-methyl protons would be distinct from the aromatic ring's methyl protons. The aromatic protons would show characteristic splitting patterns and chemical shifts indicative of a para-substituted system. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons, and the two methyl carbons.

| Spectroscopic Technique | Parameter | Predicted Value Range | Key Structural Feature |

|---|---|---|---|

| FT-IR / FT-Raman (cm⁻¹) | ν(C=O) Amide I | 1650 - 1680 | Carbonyl group of the acetamide moiety |

| ν(C-H) Aromatic | > 3000 | p-Tolyl group | |

| ν(C-H) Aliphatic | < 3000 | N-methyl and C-methyl groups | |

| ν(C-N) | 1350 - 1450 | Amide linkage | |

| ¹H NMR (ppm) | δ(Ar-H) | 7.0 - 7.5 | Aromatic protons on the tolyl group |

| δ(N-CH₃) | ~3.2 | N-methyl group protons | |

| δ(Ar-CH₃) | ~2.4 | Tolyl methyl group protons | |

| δ(CO-CH₃) | ~2.1 | Acetyl methyl group protons | |

| ¹³C NMR (ppm) | δ(C=O) | ~170 | Carbonyl carbon |

| δ(Ar-C) | 125 - 145 | Aromatic carbons | |

| δ(CH₃) | 20 - 40 | Methyl carbons |

Energy Frameworks Analysis for Quantitative Understanding of Intermolecular Interaction Energies in Crystal Structures

Energy Frameworks analysis is a powerful visualization tool used to understand the supramolecular architecture and the nature of intermolecular forces within a crystal lattice. This method, often implemented in software like CrystalExplorer, calculates the interaction energies between a central molecule and its surrounding neighbors.

The total interaction energy is typically dissected into its electrostatic, polarization, dispersion, and repulsion components, calculated using quantum mechanical models (e.g., CE-B3LYP model). These energies are then visually represented as cylinders connecting the centroids of interacting molecules, where the cylinder's radius is proportional to the strength of the interaction.

For this compound, this analysis would likely reveal the dominant forces governing its crystal packing. Given the molecule's structure, one would expect significant contributions from:

Dispersion forces: Arising from the interactions between the aromatic rings (π-π stacking) and methyl groups.

Electrostatic interactions: Stemming from the polar amide group. The carbonyl oxygen is a strong hydrogen bond acceptor.

By visualizing the energy frameworks, the topology of the crystal packing can be rationalized. For example, diagrams colored by the type of energy (e.g., red for electrostatic, green for dispersion) would highlight which forces create specific packing motifs, such as chains or sheets. This analysis provides a quantitative basis for understanding the stability of the crystalline solid. mdpi.comnih.gov

| Interaction Type | Energy Component | Typical Energy Range (kJ/mol) | Governing Structural Feature |

|---|---|---|---|

| π-π Stacking | Dispersion | -50 to -100 | Interaction between aromatic tolyl rings |

| Electrostatic | Variable | ||

| Dipole-Dipole | Electrostatic | -10 to -40 | Interaction between polar amide groups |

| Dispersion | -5 to -15 | ||

| C-H···O Contacts | Electrostatic & Dispersion | -5 to -25 | Methyl/Aromatic C-H donors and Carbonyl Oxygen acceptor |

First-Order Hyperpolarizability Calculations for Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties is crucial for identifying materials for advanced applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response of a molecule.

Computational chemistry allows for the prediction of β values using DFT calculations. A high β value is indicative of a significant NLO response. The magnitude of β is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), which is a primary source of NLO activity.

In this compound, the tolyl group acts as an electron-donating group, and the acetyl group has some electron-withdrawing character, all connected through the nitrogen atom. To evaluate its NLO potential, one would calculate the components of the first-order hyperpolarizability tensor. The total hyperpolarizability (β_tot) is then derived from these components. The results would typically be compared to a standard NLO material, like urea, calculated at the same level of theory to gauge its relative NLO efficiency. A larger dipole moment and a smaller HOMO-LUMO energy gap are often correlated with higher β values. nist.govimist.ma

| Parameter | Symbol | Significance |

|---|---|---|

| Dipole Moment | μ (Debye) | Indicates charge asymmetry, influences NLO response. |

| Mean Polarizability | ⟨α⟩ (esu) | Measures the linear response to an electric field. |

| First-Order Hyperpolarizability | β_tot (esu) | Quantifies the second-order NLO response. Higher values are desirable. |

Chemical Reactivity and Reaction Mechanism Investigations of N Methyl N 4 Methylphenyl Acetamide

Reaction Kinetics and Thermodynamic Studies of Transformations

Detailed kinetic and thermodynamic data for N-Methyl-N-(4-methylphenyl)acetamide are not extensively documented in publicly available literature. However, valuable insights can be drawn from studies on closely related compounds, such as its unmethylated analog, N-(4-methylphenyl)acetamide, and other simple N-substituted amides.

Thermodynamic properties for N-(4-methylphenyl)acetamide have been compiled and are presented below. These values provide a baseline for understanding the energetic landscape of the core structure. The Joback method, a group contribution method, is often used for estimating properties when experimental data is unavailable. chemeo.com

| Property | Value | Unit | Source |

|---|---|---|---|

| Enthalpy of Fusion (hfus) | 29.40 | kJ/mol | Correlation Gas Chromatography chemeo.com |

| Enthalpy of Vaporization (hvap) | 51.75 | kJ/mol | Joback Method chemeo.com |

| Enthalpy of Sublimation (hsubt) at 340.5 K | 99.00 | kJ/mol | NIST Webbook chemeo.com |

| Standard Enthalpy of Formation (hf) | -63.14 | kJ/mol | Joback Method chemeo.com |

| Gibbs Free Energy of Formation (gf) | 88.15 | kJ/mol | Joback Method chemeo.com |

| Ionization Energy (ie) | 7.75 ± 0.02 | eV | NIST Webbook chemeo.comnist.gov |

| Boiling Point (tb) | 580.20 | K | NIST Webbook chemeo.com |

Kinetic studies on the hydrolysis of N-methylacetamide (NMA), a simple model for N-substituted amides, show that the reaction is reversible and follows first-order kinetics with respect to both the amide and water under subcritical and supercritical conditions. capes.gov.brpsu.edu The rate of hydrolysis is significantly dependent on pH, showing rapid increases in both strongly acidic and strongly basic media, while being relatively insensitive to pH changes near neutral conditions. capes.gov.brpsu.edu This suggests that the hydrolysis of this compound would also be subject to acid and base catalysis.

Electrophilic and Nucleophilic Substitution Pathways on the Aromatic Ring and Acetamide (B32628) Moiety

Electrophilic Substitution on the Aromatic Ring:

The aromatic ring of this compound possesses two activating groups that direct incoming electrophiles: the N-acetyl-N-methyl group and the p-methyl group. libretexts.org

Directing Effects: The N-acetyl-N-methyl group is a moderately activating ortho-, para-director. youtube.com The nitrogen atom's lone pair can donate electron density to the ring through resonance, which outweighs the inductive withdrawal of the carbonyl group. wikipedia.orgmakingmolecules.com The methyl group at the para position is a weakly activating, ortho-, para-director via hyperconjugation and inductive effects. libretexts.org Combined, these groups strongly activate the positions ortho to the amide function (positions 2 and 6) for electrophilic aromatic substitution.

Reaction Examples: In the nitration of the related N-acetyl-p-toluidine, the incoming nitronium ion (NO₂⁺) is directed to the position ortho to the activating amide group. quizlet.comgoogle.com A patent describes reacting N-acetyl-p-toluidine with nitric acid in aqueous sulfuric acid to produce m-nitro-p-acetylamino-toluene, demonstrating this selectivity. google.com It is critical to avoid overly acidic conditions, as protonation of the amide nitrogen would transform it into a strongly deactivating, meta-directing ammonium (B1175870) group. quizlet.com

Nucleophilic Substitution on the Acetamide Moiety:

The acetamide moiety offers sites for nucleophilic attack. While the carbonyl carbon is a potential site, a more significant pathway involves substitution at the α-carbon of the acetyl group, especially when a good leaving group is present.

α-Substitution: Studies on N-aryl 2-chloroacetamides demonstrate that the chlorine atom is readily displaced by various nucleophiles. researchgate.net For instance, the synthesis of 2-azido-N-(4-methylphenyl)acetamide is achieved by refluxing 2-chloro-N-(p-tolyl)acetamide with sodium azide (B81097) in an ethanol/water mixture. nih.gov This reaction proceeds via a standard S_N2 mechanism where the azide ion acts as the nucleophile, displacing the chloride from the acetyl group. nih.gov

Oxidation and Reduction Chemistry of this compound

Oxidation:

The molecule has several sites susceptible to oxidation. The tolyl methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid, a common reaction for alkylbenzenes. youtube.com The tertiary nitrogen and the N-methyl group are also potential sites for oxidation, which could lead to N-dealkylation or the formation of N-oxide species, similar to pathways observed in metabolic studies of related compounds.

Reduction:

Tertiary amides like this compound can be reduced to the corresponding tertiary amines using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commasterorganicchemistry.com Weaker reducing agents like sodium borohydride (B1222165) are ineffective for this transformation. masterorganicchemistry.com

The mechanism for the reduction of a tertiary amide involves the following steps: masterorganicchemistry.comyoutube.comjove.com

Nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon, forming a tetrahedral intermediate with an oxygen anion.

The oxygen anion coordinates to the aluminum species, forming a good leaving group (e.g., -O-AlH₃).

The lone pair on the nitrogen atom facilitates the elimination of the oxygen-aluminum complex, forming a C=N double bond. This results in a transient iminium ion intermediate.

A second equivalent of hydride attacks the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product.

Following this mechanism, the reduction of this compound with LiAlH₄ would yield N-ethyl-N,4-dimethylaniline.

Hydrolytic Stability and Degradation Mechanisms under Varied Environmental and Experimental Conditions

Amides are generally stable compounds but undergo hydrolysis under either acidic or basic conditions, typically requiring heat. allen.inbyjus.com This reaction cleaves the amide bond (the C-N bond between the carbonyl and the nitrogen) to form a carboxylic acid and an amine. allen.in

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which makes the carbonyl carbon significantly more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the cleavage of the C-N bond, yielding acetic acid and the N-methyl-p-toluidinium ion.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. byjus.com This forms a tetrahedral intermediate, which then collapses, expelling the N-methyl-N-p-tolylamide anion as the leaving group. A final proton transfer from the initially formed carboxylic acid to the amine anion gives the final products: an acetate (B1210297) salt and N-methyl-p-toluidine. byjus.com

Studies on N-methylacetamide in high-temperature water show the hydrolysis is reversible, producing acetic acid and methylamine. capes.gov.brpsu.edu At near-neutral pH, the reaction is proposed to proceed through an S_N2 mechanism with water acting as the nucleophile. capes.gov.brpsu.edu This indicates that even without strong catalysts, degradation can occur under specific environmental conditions like high temperature and pressure.

Influence of Molecular Structure and Substituents on Reaction Selectivity and Rate

The reactivity, selectivity, and rate of reactions involving this compound are profoundly influenced by its constituent parts.

Influence of the N-Acetyl-N-methyl Group: This group is a powerful ortho-, para-director in electrophilic aromatic substitution, activating the ring more strongly than a simple alkyl group. libretexts.orgmakingmolecules.com Its directing effect, in concert with the para-methyl group, makes the 2- and 6-positions the primary sites for electrophilic attack. quizlet.com The presence of the N-methyl group, as opposed to an N-H in its secondary amide counterpart, makes the molecule a tertiary amide. This structural difference alters its hydrogen bonding capabilities and modifies the mechanism of reduction by LiAlH₄, as it cannot undergo an initial deprotonation. masterorganicchemistry.com

Influence of the p-Methyl Group: As a weak electron-donating group, the p-methyl substituent provides additional activation to the aromatic ring for electrophilic substitution. libretexts.org Its position ensures that its activating influence reinforces that of the amide group on the ortho positions (2 and 6).

Structure Activity Relationship Sar and Biological Potential of N Methyl N 4 Methylphenyl Acetamide Derivatives

Principles of Structure-Activity Relationships in Acetamide (B32628) Derivatives

The biological activity of acetamide derivatives is intrinsically linked to their molecular structure, a concept explored through Structure-Activity Relationship (SAR) studies. drugdesign.org SAR principles for this class of compounds are governed by several key factors, including the physicochemical properties of substituents and their spatial arrangement. archivepp.com Lipophilicity, electronic effects, and steric factors of different parts of the molecule are critical determinants of its interaction with biological targets. archivepp.com

The acetamide core itself is a crucial pharmacophoric feature. The nitrogen atom and the carbonyl oxygen are capable of forming vital hydrogen bonds with amino acid residues within the active sites of enzymes and receptors, anchoring the molecule and orienting it for effective interaction. drugdesign.orgarchivepp.com For instance, in the context of cyclooxygenase-II (COX-II) inhibition, the nitrogen atom of the acetamide moiety can form hydrogen bonds with key residues like Serine 353 and Tryptophan 387. archivepp.com

Modifications to the N-phenyl ring are a cornerstone of SAR studies in N-arylacetamides. The nature, number, and position of substituents on this ring can dramatically alter the compound's biological profile. mdpi.com The introduction of electron-withdrawing groups (e.g., chloro, bromo, nitro) or electron-donating groups (e.g., methyl) can influence the electronic distribution of the entire molecule, affecting its binding affinity and efficacy. mdpi.comnih.gov For example, studies on α-amylase inhibitors have shown that derivatives with electron-withdrawing groups on the N-phenyl ring tend to exhibit greater potency. mdpi.com

Rational Design and Synthesis of N-Methyl-N-(4-methylphenyl)acetamide Analogues for Modulating Biological Activity

The rational design of analogues of this compound is a strategic process aimed at optimizing biological activity by making targeted structural modifications based on SAR insights. mdpi.comnih.gov This process often begins with a "hit" or "lead" compound, which is then systematically altered to enhance potency, selectivity, or pharmacokinetic properties. nih.gov

A key design strategy involves modifying the substituents on the aromatic ring. Based on SAR data, specific electron-withdrawing or electron-donating groups can be introduced at positions predicted to have favorable interactions with the target receptor or enzyme. mdpi.com Another common approach is the modification of the N-alkyl group. For example, in a series of heme oxygenase-1 (HO-1) inhibitors, replacing the N-H with an N-methyl group on a related scaffold led to a 32-fold increase in potency, highlighting the significant impact of this small structural change. nih.gov Conversely, introducing substituents bulkier than a methyl group was less tolerated by the enzyme, demonstrating the importance of steric fit. nih.gov

The synthesis of these rationally designed analogues typically follows established chemical pathways for amide formation. A common method involves the reaction of an appropriate carboxylic acid or its more reactive derivative, such as an acyl chloride, with the corresponding amine. galaxypub.conih.gov For instance, analogues of this compound can be synthesized by reacting various substituted acetic acid derivatives with N-methyl-p-toluidine. Alternatively, a precursor like 2-chloro-N-(p-tolyl)acetamide can be reacted with sodium azide (B81097) to produce intermediates for further modification. researchgate.net Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) are frequently used to facilitate the amide bond formation between a carboxylic acid and an amine under mild conditions. researchgate.net Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields. nih.gov

In Silico Approaches to SAR: Quantitative Structure-Activity Relationship (QSAR) Modeling and Molecular Docking

In silico methods are indispensable tools in modern drug discovery, providing rapid and cost-effective ways to predict the biological activity of novel compounds and understand their mechanisms of action. For N-arylacetamide derivatives, Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are two of the most powerful computational approaches. archivepp.comnih.govnih.gov

QSAR establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating various molecular descriptors that quantify physicochemical properties like lipophilicity (logP), electronic properties (e.g., atomic charges), and steric parameters (e.g., molecular volume). archivepp.comnih.govmdpi.com The resulting QSAR model can then be used to predict the activity of untested analogues, helping to prioritize which compounds to synthesize and test experimentally. nih.govmdpi.com

Molecular docking simulates the interaction between a small molecule (the ligand, e.g., an acetamide derivative) and the three-dimensional structure of its biological target (a receptor or enzyme). nih.govopenmedicinalchemistryjournal.com This technique predicts the preferred binding orientation, conformation, and affinity of the ligand within the target's active site. archivepp.comnih.gov The results are often expressed as a docking score, which estimates the binding energy (a lower score typically indicates a more favorable interaction), and are visualized to identify key interactions such as hydrogen bonds and hydrophobic contacts with specific amino acid residues. nih.gov These insights are crucial for understanding the structural basis of activity and for the rational design of more potent and selective inhibitors. archivepp.comarchivepp.com

The following interactive table presents molecular docking results for a series of 1,2-benzothiazine-N-arylacetamides against α-amylase, illustrating how docking scores and binding interactions are used to evaluate potential inhibitors.

| Compound | Docking Score (Kcal/mol) | Interacting Residues |

|---|

Data sourced from a study on 1,2-benzothiazine-N-arylacetamide derivatives as α-amylase inhibitors. nih.gov

Investigation of Ligand-Receptor Interactions and Binding Patterns (e.g., Dopamine D4 receptors, HIV reverse transcriptase)

Understanding how this compound derivatives interact with specific biological targets at a molecular level is crucial for developing them into selective therapeutic agents. The acetamide scaffold has been shown to interact with a variety of receptors and enzymes. nih.govnih.goviapac.org

HIV Reverse Transcriptase: One significant area of research for compounds with related structures is the inhibition of HIV reverse transcriptase (RT). galaxypub.conih.gov Reverse transcriptase is a viral enzyme essential for HIV replication. iapac.orgebsco.comwikipedia.org Non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent a class of drugs that bind to an allosteric (non-competitive) pocket on the enzyme. wikipedia.orgnih.gov This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its DNA polymerase activity, thereby preventing the virus from replicating. iapac.orgwikipedia.org The design of N-arylacetamide derivatives could potentially target this allosteric site, offering a pathway for developing novel anti-HIV agents.

Dopamine D4 Receptors: Dopamine receptors, particularly the D4 subtype, are G-protein coupled receptors that are important targets for antipsychotic drugs. While direct studies linking this compound to D4 receptors are not prominent, the general structural features of N-arylacetamides make them plausible candidates for interacting with such receptors. The design of analogues could focus on mimicking the pharmacophore of known D4 ligands, incorporating features that promote binding within the receptor's transmembrane domains. Molecular docking studies using a homology model or crystal structure of the D4 receptor would be a critical first step in exploring this potential.

Other Receptor/Enzyme Targets: Research has demonstrated the interaction of acetamide derivatives with numerous other targets. For instance, N-substituted acetamide derivatives have been identified as potent antagonists for the P2Y14 receptor, an inflammatory disease target. nih.gov In another example, studies on 1,2-benzothiazine-N-arylacetamides showed that the most effective compounds formed hydrogen bonds with residues like Asp327 and Asp542 within the active site of α-glucosidase. nih.gov These examples underscore the versatility of the acetamide scaffold and the potential for its derivatives to be tailored to interact with a wide array of biological targets through specific binding patterns.

Exploration of Enzymatic Inhibition and Modulation Kinetics

The acetamide scaffold is a recurring motif in a multitude of enzyme inhibitors, and derivatives of this compound hold significant promise in this domain. nih.govsemanticscholar.org The investigation of how these compounds inhibit enzymes and the kinetics of this modulation provides deep insights into their mechanism of action and therapeutic potential. nih.gov

Enzyme inhibition by acetamide derivatives has been demonstrated across a range of biological targets. These include enzymes implicated in metabolic disorders, such as α-glucosidase and α-amylase, which are targets for anti-diabetic drugs. mdpi.comnih.gov Other examples include heme oxygenase-1 (HO-1), a target in cancer therapy, and urease, an enzyme linked to infections by Helicobacter pylori. nih.govsemanticscholar.org The potency of inhibition is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC₅₀ values indicate greater potency.

Kinetic studies are performed to determine the mode of enzyme inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. nih.gov This information is vital as it clarifies whether the inhibitor binds to the enzyme's active site (competitive) or an allosteric site (non-competitive), and whether it binds to the free enzyme or the enzyme-substrate complex. nih.gov For example, a kinetic analysis of a potent 1,2-benzothiazine-N-arylacetamide derivative revealed it to be a non-competitive inhibitor of α-glucosidase but a competitive inhibitor of α-amylase, demonstrating that a single compound can have different mechanisms of action against different enzymes. nih.gov

The following interactive table summarizes the inhibitory potency (IC₅₀ values) of various acetamide derivatives against different enzyme targets, showcasing the broad potential of this chemical class.

| Enzyme Target | Derivative Class | Most Potent Compound | IC₅₀ Value (µM) | Reference |

|---|

Potential Academic Research Avenues for Therapeutic and Agrochemical Applications of Derivatives

The versatility of the N-arylacetamide scaffold, as exemplified by this compound, opens up numerous avenues for academic research into new therapeutic and agrochemical agents. galaxypub.coresearchgate.net

Therapeutic Applications:

Anti-inflammatory Agents: A significant body of research focuses on acetamide derivatives as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, especially the inducible COX-II isoform which is a key player in inflammation. archivepp.comgalaxypub.coarchivepp.com Further research could explore the development of highly selective COX-II inhibitors to minimize side effects associated with non-selective NSAIDs. Additionally, targeting other inflammatory pathways, such as the P2Y14 receptor for treating acute gouty arthritis, presents a promising research direction. nih.gov

Anticancer Properties: The anticancer potential of acetamide derivatives is a rapidly growing field of study. nih.gov Research has shown that various analogues exhibit cytotoxicity against a range of cancer cell lines, including those for colon, breast, and prostate cancer. nih.govresearchgate.netnih.gov Future academic work could focus on elucidating their specific mechanisms of action, which may involve inhibiting key enzymes like heme oxygenase-1, inducing apoptosis, or disrupting DNA synthesis. nih.govnih.gov

Antimicrobial and Antiviral Activity: Acetamide derivatives have been reported to possess antimicrobial and antiviral properties. galaxypub.coresearchgate.net This includes potential activity against HIV by inhibiting reverse transcriptase. galaxypub.conih.gov Research could be directed towards synthesizing and screening libraries of this compound analogues against a broad spectrum of bacterial, fungal, and viral pathogens to identify new lead compounds.

Analgesic Agents: The structural similarity of acetamides to known analgesics like paracetamol suggests a clear path for investigation. nih.govnih.gov Research could aim to develop novel, non-opioid analgesics by optimizing the acetamide structure for interaction with pain-related targets. nih.gov

Agrochemical Applications:

Herbicides and Pesticides: The chemical scaffold is also relevant in an agrochemical context. Sulfonamides, which are often paired with acetamide moieties in medicinal chemistry, are known to have herbicidal activity. semanticscholar.org Academic research could explore the synthesis of this compound derivatives and test them for herbicidal, insecticidal, or fungicidal properties, potentially leading to new crop protection agents.

Chemical Probes:

Highly potent and selective derivatives can be developed as chemical probes. archivepp.com These molecules can be used as research tools to investigate the function of specific enzymes or receptors in complex biological systems, helping to validate new drug targets and unravel cellular pathways.

Advanced Analytical Methodologies for N Methyl N 4 Methylphenyl Acetamide

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis (HPLC, GC)

Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For a compound like N-Methyl-N-(4-methylphenyl)acetamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separation, purity evaluation, and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the analysis of non-volatile or thermally sensitive compounds. In the context of this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. In this mode, the compound is separated on a non-polar stationary phase (like C18) using a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Purity assessment is achieved by detecting any impurity peaks alongside the main compound peak in the chromatogram. Quantitative analysis is performed by creating a calibration curve from standards of known concentration and comparing the peak area of the sample to this curve.

For the related compound, N-acetyl-p-toluidine, a typical RP-HPLC method has been described that uses a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure good peak shape. sielc.com

Illustrative HPLC Conditions for a Related Acetanilide (B955):

| Parameter | Condition |

|---|---|

| Compound | N-acetyl-p-toluidine |

| Technique | Reversed-Phase HPLC (RP-HPLC) |

| Column | Newcrom R1 or C18 |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detector | UV-Vis |

| Notes | For Mass Spectrometry (MS) compatibility, formic acid is substituted for phosphoric acid. sielc.com |

Gas Chromatography (GC): GC is highly suitable for volatile and thermally stable compounds. This compound, given its structure, should be amenable to GC analysis. The sample is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its broad applicability and linear response, while a Mass Spectrometer (MS) is used for identification.

For related amine and amide compounds, GC-MS is a standard technique, often involving a derivatization step like alkylation or silylation to improve volatility and chromatographic performance, though this may not be necessary for the target compound itself. nih.gov Analysis of bioactive compounds in various extracts frequently employs GC-MS with columns like DB-5 (5%-phenyl methylpolysiloxane) and helium as the carrier gas. rjptonline.org

Illustrative GC Conditions for General Bioactive Compound Analysis:

| Parameter | Condition |

|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | DB-5 (5%-phenyl methylpolysiloxane) or similar |

| Carrier Gas | Helium |

| Injector Temp. | ~250 °C |

| Oven Program | Temperature gradient (e.g., 50 to 300 °C) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Spectrophotometric Methods for Detection and Quantification

UV-Visible spectrophotometry is a simple, cost-effective, and robust method for the quantification of compounds that possess a chromophore (a part of the molecule that absorbs light). The aromatic ring and the acetamide (B32628) group in this compound constitute a chromophore, allowing it to absorb light in the UV region.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Metabolite Identification

Hyphenated techniques, which couple a separation technique with a detection technique, are essential for modern analysis. They provide high sensitivity and selectivity, making them ideal for detecting trace amounts of substances and for identifying unknown compounds like metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned, GC-MS combines the separation power of GC with the identification capabilities of MS. nih.gov After separation in the GC column, molecules enter the MS source where they are ionized, typically by Electron Ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that acts as a chemical "fingerprint." The NIST WebBook notes the availability of a mass spectrum for this compound, which is fundamental for its identification via GC-MS. sielc.com The mass spectrum of its analog, acetanilide, shows characteristic fragmentation patterns, such as the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl group (CH₃CO, 43 Da). youtube.com These patterns are crucial for structural confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for trace quantitative analysis and metabolite identification in complex biological matrices like plasma or urine. nih.gov The technique couples HPLC with a tandem mass spectrometer. After ionization (often using a soft technique like Electrospray Ionization, ESI), a specific ion (the "parent" or "precursor" ion) corresponding to the mass of the target compound is selected and fragmented. The resulting "daughter" or "product" ions are then detected. This process, known as Selected Reaction Monitoring (SRM), is highly specific and sensitive.

For metabolite identification, the instrument scans for masses that correspond to the parent drug plus or minus the mass of common metabolic transformations (e.g., hydroxylation, demethylation). The fragmentation pattern of a potential metabolite is then compared to the parent drug to confirm which part of the molecule was modified. nih.gov For this compound, potential metabolites could include hydroxylated species or N-demethylated products.

Illustrative Mass Spectrometry Fragmentation Data for Acetanilides:

| Compound Class | Precursor Ion [M+H]⁺ | Key Fragment Ions (m/z) | Fragmentation Pathway |

|---|---|---|---|